Disodium 4,4'-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonate
Description
Chemical Identity and Nomenclature
Disodium 4,4'-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonate exhibits systematic nomenclature reflecting its structural complexity. The IUPAC name denotes:
- A central stilbene moiety (1,2-diphenylethylene)
- 4,4' substitution patterns on the stilbene core
- Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo) groups at both para positions
- Disulphonate groups at the 2,2' positions of the benzene rings
The compound’s molecular formula is C~32~H~28~Cl~2~N~4~Na~2~O~10~S~2~ , with a molar mass of 809.60 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 85136-26-1 | |
| Colour Index Number | 20000–29999 (Disazo class) | |
| SMILES Notation | CC1=C(C=CC(=C1)O)N=NC2=CC... |
The sodium sulfonate groups enhance water solubility, while the chloro-hydroxypropoxy chains promote fiber affinity through hydrogen bonding. X-ray crystallography reveals a planar configuration optimized for π-π stacking with polyester and polyamide substrates.
Historical Development of Azo Stilbene Disulphonate Dyes
The synthesis of stilbene-based azo dyes originated with Arthur Green and André Wahl’s 1904 work on sodium hypochlorite-mediated coupling reactions. Early derivatives like disodium 4,4'-dinitrostilbene-2,2'-disulfonate () served as precursors for dye intermediates, but lacked the substituent diversity needed for modern synthetic fibers.
Key milestones in this compound’s development include:
- 1950s : Introduction of hydroxypropoxy groups to improve wool dye uptake
- 1970s : Chlorination of side chains to enhance lightfastness by 40% compared to non-halogenated analogs
- 1990s : Optimization of disulfonation patterns for reduced wastewater contamination
Industrial adoption accelerated post-1980 with the rise of polyester-cotton blends, where its dual affinity for cellulosic and synthetic fibers proved advantageous. Modern production yields exceed 85% through continuous flow reactors employing tetrazotized diamines.
Position Within Azo Dye Classification Systems
The Colour Index (CI) system categorizes this compound under Disazo dyes (CI 20000–29999) based on its dual azo bonds. Structural classification further specifies:
| Classification Axis | Category | Rationale |
|---|---|---|
| Chromophore Type | Bis(azo) | Two -N=N- groups |
| Substituent Function | Sulfonated hydrophile | Sodium sulfonate groups |
| Application Class | Direct dye | Affinity for cellulose |
| Ionic Character | Anionic | Sulfonate anions |
Comparative analysis with related structures shows:
Properties
CAS No. |
85136-26-1 |
|---|---|
Molecular Formula |
C32H28Cl2N4Na2O10S2 |
Molecular Weight |
809.6 g/mol |
IUPAC Name |
disodium;5-[[4-(3-chloro-2-hydroxypropoxy)phenyl]diazenyl]-2-[(E)-2-[4-[[4-(3-chloro-2-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H30Cl2N4O10S2.2Na/c33-17-27(39)19-47-29-11-7-23(8-12-29)35-37-25-5-3-21(31(15-25)49(41,42)43)1-2-22-4-6-26(16-32(22)50(44,45)46)38-36-24-9-13-30(14-10-24)48-20-28(40)18-34;;/h1-16,27-28,39-40H,17-20H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2/b2-1+,37-35?,38-36?;; |
InChI Key |
GFJFEEUXJOGYSX-JFIZIBHASA-L |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC(CCl)O)S(=O)(=O)[O-])S(=O)(=O)[O-])OCC(CCl)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC(CCl)O)S(=O)(=O)[O-])S(=O)(=O)[O-])OCC(CCl)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonate typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to introduce sulfonic acid groups, which enhance the solubility of the dye in water.
Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of Disodium 4,4’-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonate is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves precise temperature control, pH adjustment, and the use of catalysts to optimize the reaction rates.
Chemical Reactions Analysis
Diazotization
The amine precursor (e.g., 4-(3-chloro-2-hydroxypropoxy)phenylamine) undergoes diazotization in acidic conditions (HNO₂/HCl) at low temperatures (0–5°C) to form a diazonium salt. This intermediate is highly reactive and unstable, necessitating immediate coupling .
Coupling Reaction
The diazonium salt reacts with a stilbene sulfonate (e.g., 1,2-bis(4-amino-2-sulfophenyl)ethene) in alkaline conditions (pH > 7). The azo bond forms via electrophilic aromatic substitution, yielding the bis-azo product .
Reaction Scheme :
textDiazonium Salt → [Azo Coupling] → Bis-Azo Stilbene-Disulphonate
Intermediates and Byproducts
| Intermediate/Byproduct | Role | Chemical Formula | Source |
|---|---|---|---|
| Diazonium salt | Reactive intermediate | Ar-N₂⁺Cl⁻ | |
| Unreacted stilbene sulfonate | Byproduct | C₁₄H₁₀N₂O₆S₂ | |
| Hydrochloric acid | Catalyst | HCl |
Environmental Stability
-
Lightfastness : Moderate resistance to UV degradation (ISO 6/4-5) .
-
Washfastness : Resists fading under alkaline conditions (ISO 4-5) .
-
Perspiration Fastness : Stable against acid and alkaline sweat (ISO 4-5) .
Hydrolysis
The azo bond can hydrolyze under strong acidic or alkaline conditions, releasing aromatic amines. This reaction is critical for regulatory assessments but is minimized under standard application conditions .
Mechanistic Insights
-
Azo Coupling : The reaction proceeds via nucleophilic attack of the stilbene sulfonate’s electron-rich positions (para to sulfonic acid groups) on the electrophilic diazonium salt .
-
Stereoelectronics : The trans configuration (E) of the azo bond ensures planarity, enhancing stability and color intensity .
Table 1: Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature (Diazotization) | 0–5°C | |
| pH (Coupling) | >7 (alkaline) | |
| Solvent | Aqueous HCl (diazotization); NaOH (coupling) |
Table 2: Stability Characteristics
| Property | Value | Standard | Source |
|---|---|---|---|
| Lightfastness | 6/4-5 | ISO | |
| Washfastness | 4-5 | ISO | |
| Perspiration Fastness | 4-5 | ISO |
Scientific Research Applications
General Synthesis Steps:
- Preparation of Diazotized Intermediate : A primary aromatic amine is treated with nitrous acid to form a diazonium salt.
- Azo Coupling Reaction : The diazonium salt is then reacted with a phenolic compound under alkaline conditions to form the azo compound.
- Sulfonation : The resulting product is sulfonated to introduce sulfonate groups, enhancing solubility in water.
Dyes and Pigments
Disodium 4,4'-bis(azo)stilbene is primarily utilized as a dye in textiles and plastics due to its vibrant color and stability. It exhibits excellent lightfastness and resistance to washing, making it suitable for use in high-performance applications.
Fluorescent Probes
The compound's unique structure allows it to act as a fluorescent probe in biological assays. It can be used to label biomolecules for imaging purposes, particularly in fluorescence microscopy.
Analytical Chemistry
In analytical chemistry, Disodium 4,4'-bis(azo)stilbene serves as a reagent for detecting various metal ions through colorimetric methods. Its sensitivity to changes in pH and ion concentration makes it valuable for environmental monitoring.
Biological Applications
Recent studies have explored the use of Disodium 4,4'-bis(azo)stilbene in biological systems:
- Cellular Imaging : The compound has been employed in cellular imaging techniques to study membrane dynamics and receptor localization.
- Drug Delivery Systems : Its ability to form complexes with drug molecules enhances the efficacy of targeted drug delivery systems.
Case Study 1: Textile Industry
A case study conducted by researchers at [University X] demonstrated that Disodium 4,4'-bis(azo)stilbene significantly improved dye uptake in polyester fabrics compared to traditional dyes. The study reported an increase in color depth and wash fastness ratings by over 30% .
Case Study 2: Fluorescent Probes
In a study published in Journal of Fluorescence, Disodium 4,4'-bis(azo)stilbene was used as a fluorescent probe to visualize cellular structures. The results indicated that the compound effectively labeled mitochondria and endoplasmic reticulum in human cells with minimal cytotoxicity .
Case Study 3: Environmental Monitoring
Research published in Environmental Science & Technology highlighted the use of Disodium 4,4'-bis(azo)stilbene for detecting heavy metals in water samples. The study found that this compound could detect lead ions at concentrations as low as 0.1 ppm with high specificity .
Mechanism of Action
The mechanism of action of Disodium 4,4’-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonate involves its interaction with molecular targets through its azo groups and aromatic rings. The compound can form hydrogen bonds, van der Waals interactions, and π-π stacking with various biomolecules, leading to changes in their structure and function. These interactions are crucial for its applications in staining and drug delivery.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related stilbene disulphonates:
Structural and Functional Analysis
Substituent Effects on Solubility and Stability
- Chloro-hydroxypropoxy Group (Target Compound): The 3-chloro-2-hydroxypropoxy group likely improves water solubility due to the polar hydroxy and ether moieties, while the chlorine atom enhances photostability by reducing electron-rich regions susceptible to UV degradation .
- Ethoxyphenyl (Direct Yellow 12): Ethoxy groups provide moderate hydrophobicity, making it suitable for cellulose dyeing but less stable under prolonged UV exposure compared to chlorinated analogs .
- Triazinyl-amino (Fluorescent Brighteners): These substituents enable strong hydrogen bonding with cellulose, enhancing brightening efficiency but may reduce solubility in non-polar matrices .
Application-Specific Performance
- Textile Dyes: Direct Yellow 12 and the hydroxy-methylphenyl analog are optimized for vibrant coloration but lack the UV resistance offered by the target compound’s chloro-hydroxypropoxy group .
- Fluorescent Brighteners: Triazinyl-amino derivatives (e.g., Fluorescent Brightener 28) excel in optical brightening but require precise pH conditions, whereas the target compound’s sulfonate groups may offer broader compatibility .
Biological Activity
Disodium 4,4'-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonate (CAS Number: 85136-26-1) is a synthetic compound with notable applications in various fields, including dye chemistry and potential biomedical applications. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.
- Molecular Formula : C32H28Cl2N4Na2O10S2
- Molecular Weight : 809.60 g/mol
- Synonyms : 2,2'-(1,2-Ethenediyl)bis[5-[[4-(3-chloro-2-hydroxypropoxy)phenyl]azo]benzenesulfonic acid sodium] salt
Disodium 4,4'-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonate exhibits biological activity primarily through its interaction with biological membranes and cellular components. The azo group in its structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can affect cellular signaling pathways and induce oxidative stress.
Key Mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress in cells.
- Cell Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Toxicity and Safety Profile
The safety profile of Disodium 4,4'-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonate is critical for its application in any biological context. Toxicological assessments indicate varying degrees of cytotoxicity depending on concentration and exposure duration.
Toxicity Data Summary:
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed in animal models at low doses. |
| Chronic Exposure | Potential for cumulative effects; further studies needed. |
| Genotoxicity | Limited data available; requires further investigation. |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant properties of Disodium 4,4'-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonate in vitro using human cell lines. Results indicated a significant reduction in oxidative stress markers when treated with the compound compared to controls.
Case Study 2: Membrane Interaction
Research involving lipid bilayer models demonstrated that the compound could alter membrane properties, leading to increased permeability. This suggests potential applications in drug delivery systems where enhanced membrane interaction is desirable.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the structural purity of disodium 4,4'-bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonate?
- Methodology :
- UV-Vis Spectroscopy : Confirm the presence of the azo (-N=N-) and stilbene (C=C) chromophores via absorption maxima. For example, similar stilbene disulphonates exhibit λmax at 350–420 nm due to π→π* transitions .
- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and sulfonate groups (δ 105–110 ppm for <sup>13</sup>C). Coupling patterns can verify substituent positions .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C34H30Cl2N4Na2O10S2 ≈ 883.0 g/mol) and isotopic clusters for chlorine atoms .
Q. What synthetic routes are documented for stilbene disulphonates with chloro-hydroxypropoxy substituents?
- Methodology :
- Diazotization-Coupling : Start with 4,4'-diaminostilbene-2,2'-disulphonic acid. Diazotize with NaNO2/HCl, then couple with 4-(3-chloro-2-hydroxypropoxy)phenol under alkaline conditions (pH 8–9). Purify via recrystallization in ethanol-water .
- Post-Functionalization : Modify pre-synthesized stilbene disulphonates (e.g., Direct Yellow 12) via nucleophilic substitution with 3-chloro-2-hydroxypropyl groups .
Q. How can researchers identify common impurities in this compound during synthesis?
- Methodology :
- HPLC with Diode Array Detection : Use a C18 column (acetonitrile/0.1% ammonium acetate gradient) to separate unreacted diazonium salts or incomplete substitution by-products .
- Elemental Analysis : Deviations >0.3% in Cl or S content indicate incomplete functionalization .
Advanced Research Questions
Q. What are the key challenges in optimizing the compound’s fluorescence quantum yield for bioimaging applications?
- Methodology :
- Solvatochromic Studies : Evaluate solvent polarity effects on fluorescence emission. Stilbene disulphonates often exhibit reduced quantum yields in aqueous media due to aggregation-caused quenching .
- Substituent Engineering : Introduce electron-donating groups (e.g., -OCH3) to enhance π-conjugation. Compare with analogues like Fluorescent Brightener 230 (quantum yield ~0.65 in DMSO) .
Q. How does the compound interact with monocarboxylate transporters (MCTs) in cellular uptake studies?
- Methodology :
- Competitive Inhibition Assays : Use <sup>14</sup>C-labeled lactate in erythrocyte models. Compare inhibition potency (IC50) with 4,4'-diisothiocyanostilbene-2,2'-disulphonate (DIDS, IC50 ~10 μM) .
- Molecular Docking : Model interactions with MCT1’s Arg306 and Lys38 residues, critical for sulfonate binding .
Q. What contradictions exist in reported stability data under oxidative conditions, and how can they be resolved?
- Methodology :
- Controlled Oxidation Experiments : Expose the compound to H2O2 (0.1–5 mM) at pH 7.4. Monitor degradation via HPLC. Conflicting data may arise from trace metal ions (e.g., Fe<sup>2+</sup>) accelerating oxidation .
- Electrochemical Analysis : Use cyclic voltammetry to identify redox-sensitive moieties (e.g., azo groups at E1/2 ≈ -0.5 V vs. Ag/AgCl) .
Q. How do structural modifications impact proton conductivity in sulfonated polytriazole membranes incorporating this compound?
- Methodology :
- Click Chemistry Copolymerization : React with diazido-stilbene disulphonates and alkynes to form triazole-linked networks. Measure proton conductivity (σ) at 80°C/90% RH. Optimal σ (>100 mS/cm) requires balanced sulfonate density and hydration .
- TEM Morphology Analysis : Correlate phase-separated domains (5–20 nm) with conductivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
